molecular formula C17H14ClNO3 B4955241 methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate

methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Cat. No. B4955241
M. Wt: 315.7 g/mol
InChI Key: WTPJASOHPLMTDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate, also known as SCH 23390, is a chemical compound that belongs to the class of benzazepines. It is a potent and selective antagonist of dopamine D1 receptors, which are involved in the regulation of various physiological and behavioral processes. SCH 23390 has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience, pharmacology, and behavioral psychology.

Mechanism of Action

Methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 acts as a competitive antagonist of dopamine D1 receptors, which are G protein-coupled receptors that activate adenylate cyclase and increase intracellular cAMP levels. By binding to the dopamine D1 receptor, methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 prevents the activation of adenylate cyclase and reduces cAMP levels, leading to a decrease in downstream signaling pathways. This mechanism of action is specific to dopamine D1 receptors and does not affect other dopamine receptor subtypes or other neurotransmitter systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 depend on the specific experimental conditions and the target tissue or organ. In general, methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 has been shown to reduce the activity of dopaminergic neurons in the brain, which can affect various aspects of behavior and cognition. For example, methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 has been shown to impair motor coordination, social interaction, and spatial memory in animal models. methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 has also been shown to modulate the release of other neurotransmitters, such as glutamate and GABA, in certain brain regions.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 in lab experiments include its high potency and selectivity for dopamine D1 receptors, which allows for precise manipulation of dopaminergic signaling pathways. methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 is also relatively stable and can be stored for extended periods of time without significant degradation. However, the use of methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 also has some limitations, such as its potential for off-target effects on other receptor subtypes or signaling pathways. methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 can also be difficult to solubilize in certain experimental conditions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 and its potential applications in scientific research. One area of interest is the role of dopamine D1 receptors in addiction and substance abuse, as methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 has been shown to modulate the rewarding effects of drugs of abuse in animal models. Another area of interest is the development of novel compounds that target dopamine D1 receptors with improved selectivity and efficacy. Finally, the use of methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 in combination with other pharmacological or genetic manipulations could provide insights into the complex interactions between dopaminergic signaling pathways and other neurotransmitter systems.

Synthesis Methods

The synthesis of methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 involves several steps, starting from the reaction of 3-chloroaniline with 2-methyl-1H-indole-3-carboxylic acid to form 1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid. This intermediate compound is then esterified with methanol and treated with sodium hydroxide to obtain the final product, methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate. The overall yield of this synthesis method is around 50%, and the purity of the final product can be improved by recrystallization or chromatography.

Scientific Research Applications

Methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 has been widely used in scientific research to investigate the role of dopamine D1 receptors in various physiological and behavioral processes. It has been shown to modulate the activity of dopaminergic neurons in the brain, which are involved in reward, motivation, learning, and memory. methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 has also been used to study the effects of dopamine D1 receptor antagonism on motor behavior, social interaction, and cognitive function in animal models. In addition, methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 has been used as a pharmacological tool to differentiate between dopamine D1 and D2 receptor-mediated responses in vitro and in vivo.

properties

IUPAC Name

methyl 1-(3-chlorophenyl)-5-hydroxy-2-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c1-10-16(17(21)22-2)14-9-13(20)6-7-15(14)19(10)12-5-3-4-11(18)8-12/h3-9,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPJASOHPLMTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3=CC(=CC=C3)Cl)C=CC(=C2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.